Wnt Pathway Inhibitor Patent Scope: Structural Inclusion of 4-[(4-Biphenylylacetyl)amino]benzamide
The generic Markush formula (I) in EP2976343A2 / US20160052898 encompasses N-biphenyl-3-acetylamino-benzamides wherein the acetylamino linker connects a biphenyl group to a benzamide core—the exact architecture of 4-[(4-biphenylylacetyl)amino]benzamide. This patent explicitly claims compounds of this scaffold as inhibitors of the canonical Wnt signalling pathway for the treatment of hyperproliferative disorders [1]. While specific IC₅₀ values for this exact compound are not publicly disclosed in the patent, the structural inclusion establishes a clear intellectual property and mechanistic differentiation from non-biphenyl benzamides such as simple N-acetyl-4-aminobenzamide, which fall outside the claimed Wnt-active chemical space.
| Evidence Dimension | Patent-claimed Wnt pathway inhibition (structural inclusion vs. exclusion from Markush formula) |
|---|---|
| Target Compound Data | Falls within general formula (I) of EP2976343A2; predicted Wnt inhibitory activity based on scaffold |
| Comparator Or Baseline | N-Acetyl-4-aminobenzamide (C₉H₁₀N₂O₂, MW 178.19): not covered by biphenylbenzamide Wnt inhibitor patents; no reported Wnt activity |
| Quantified Difference | Qualitative: biphenylylacetyl substituent confers patent-covered Wnt-inhibitory potential absent in simpler acetylbenzamides |
| Conditions | Patent family EP2976343A2 / US20160052898 (Bayer Pharma AG); Wnt reporter assays in cancer cell lines |
Why This Matters
Procurement decisions for Wnt pathway screening libraries should prioritize biphenylylacetyl-containing benzamides over simpler acetylbenzamides to ensure coverage of the patent-claimed bioactive chemical space.
- [1] Möwes, M. et al. (Bayer Pharma AG). Substituted N-biphenyl-3-acetylamino-benzamides and N-[3-(acetylamino)phenyl]-biphenyl-carboxamides and their use as inhibitors of the Wnt signalling pathway. EP2976343A2 / US20160052898, 2014. View Source
